molecular formula C30H37NO7 B12349313 Epoxycytochalasin D, 19,20-

Epoxycytochalasin D, 19,20-

Cat. No.: B12349313
M. Wt: 523.6 g/mol
InChI Key: WHJRAYUHVRYTTH-XGPNHLKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epoxycytochalasin D, 19,20- involves several steps, including the isolation of the parent compound cytochalasin D from fungal sources. The epoxy group is introduced through a series of oxidation reactions. The stereochemistry of the compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .

Industrial Production Methods: Industrial production of Epoxycytochalasin D, 19,20- is primarily based on fermentation processes using fungal cultures. The fungus Xylaria hypoxylon is cultivated under controlled conditions to maximize the yield of the desired compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Epoxycytochalasin D, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy group is particularly reactive and can be targeted in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving Epoxycytochalasin D, 19,20- include oxidizing agents such as Dess-Martin periodinane and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions of Epoxycytochalasin D, 19,20- include various oxidized and reduced derivatives. These derivatives often exhibit different biological activities compared to the parent compound .

Comparison with Similar Compounds

Epoxycytochalasin D, 19,20- is unique among cytochalasins due to its epoxy group at the 19,20- position. Similar compounds include cytochalasin D, cytochalasin C, and 19,20-epoxycytochalasin C . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, cytochalasin D lacks the epoxy group and has different cytotoxic properties . The presence of the epoxy group in Epoxycytochalasin D, 19,20- enhances its reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,2S,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1

InChI Key

WHJRAYUHVRYTTH-XGPNHLKASA-N

Isomeric SMILES

C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O

Origin of Product

United States

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